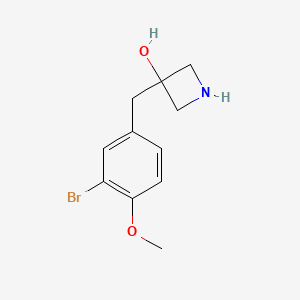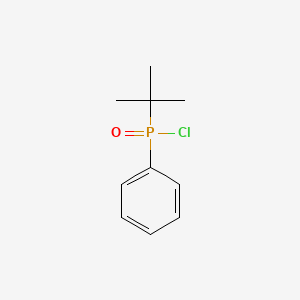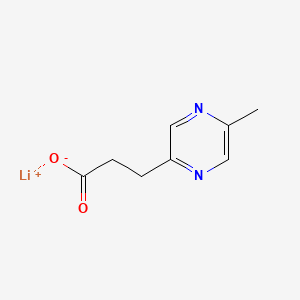
Lithium(1+)ion3-(5-methylpyrazin-2-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium(1+) ion 3-(5-methylpyrazin-2-yl)propanoate is a chemical compound that combines lithium ions with a propanoate group substituted with a 5-methylpyrazin-2-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) ion 3-(5-methylpyrazin-2-yl)propanoate typically involves the reaction of 3-(5-methylpyrazin-2-yl)propanoic acid with lithium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation and crystallization. The reaction conditions include maintaining a controlled temperature and pH to ensure the complete reaction and high yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial reactors, precise control of reaction parameters, and efficient purification techniques to obtain the compound in high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) ion 3-(5-methylpyrazin-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using suitable reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions for substitution reactions vary depending on the substituent being introduced but often involve catalysts and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Lithium(1+) ion 3-(5-methylpyrazin-2-yl)propanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of lithium(1+) ion 3-(5-methylpyrazin-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The lithium ion can modulate various biochemical pathways, including those involved in neurotransmission and cellular signaling. The 5-methylpyrazin-2-yl moiety may interact with specific enzymes or receptors, contributing to the compound’s overall biological effects.
Comparison with Similar Compounds
Similar Compounds
- Lithium(1+) ion 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate
- Lithium(1+) ion 3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]propanoate
- Lithium(1+) ion 3-(2-methylphenyl)-2-(pyridin-2-yl)propanoate
Uniqueness
Lithium(1+) ion 3-(5-methylpyrazin-2-yl)propanoate is unique due to the presence of the 5-methylpyrazin-2-yl group, which imparts specific chemical and biological properties. This distinguishes it from other similar compounds that may have different substituents and, consequently, different reactivity and applications.
Properties
Molecular Formula |
C8H9LiN2O2 |
|---|---|
Molecular Weight |
172.1 g/mol |
IUPAC Name |
lithium;3-(5-methylpyrazin-2-yl)propanoate |
InChI |
InChI=1S/C8H10N2O2.Li/c1-6-4-10-7(5-9-6)2-3-8(11)12;/h4-5H,2-3H2,1H3,(H,11,12);/q;+1/p-1 |
InChI Key |
SAWYNTPFEDXACK-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].CC1=CN=C(C=N1)CCC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



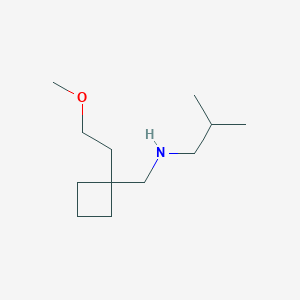
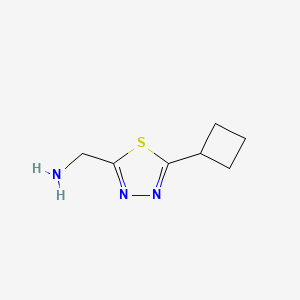
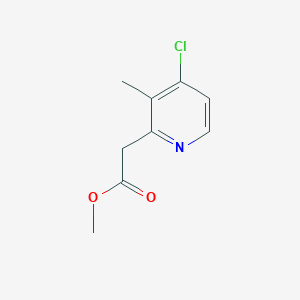
![(3R)-3-{[(benzyloxy)carbonyl]amino}-4-phenylbutanoic acid](/img/structure/B13565094.png)
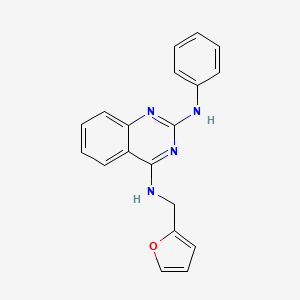
![1H,2H,3H-pyrido[2,3-b][1,4]oxazin-7-aminedihydrochloride](/img/structure/B13565104.png)
![Tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-azaspiro[2.5]oct-6-ene-4-carboxylate](/img/structure/B13565108.png)
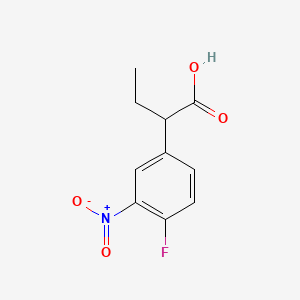
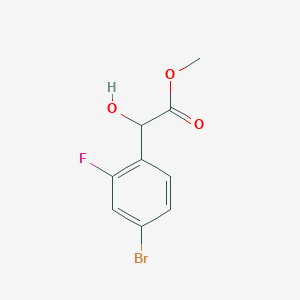
![5-Bromo-7-vinyl-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13565122.png)
